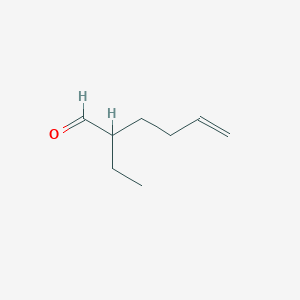

2-Ethylhex-5-enal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-ethylhex-5-enal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h3,7-8H,1,4-6H2,2H3 |

InChI Key |

OAKJUWNZHNRUNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC=C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 2-Ethylhexenal: A Technical Guide

Structural Distinction

It is crucial to differentiate between the requested molecule, 2-Ethylhex-5-enal, and the subject of this guide, 2-Ethyl-2-hexenal. The key difference lies in the position of the carbon-carbon double bond. In this compound, the double bond is at the end of the hexyl chain (between carbons 5 and 6), while in 2-Ethyl-2-hexenal, the double bond is conjugated with the aldehyde group (between carbons 2 and 3). This difference in structure significantly impacts the spectroscopic properties of the molecule.

2-Ethyl-2-hexenal is a colorless liquid widely used as a fragrance and flavoring agent. Its synthesis is typically achieved through the aldol condensation of n-butyraldehyde.[1]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Ethyl-2-hexenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

| 0.94 | 3H | t | CH₃ (Hexyl) |

| 1.11 | 3H | t | CH₃ (Ethyl) |

| 1.40-1.65 | 2H | m | CH₂ (Hexyl) |

| 2.10-2.45 | 4H | m | CH₂ (Ethyl), CH₂ (Allylic) |

| 6.35 | 1H | t | CH (Vinylic) |

| 9.38 | 1H | s | CHO |

¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 13.7 | CH₃ (Hexyl) |

| 14.1 | CH₃ (Ethyl) |

| 22.0 | CH₂ |

| 23.0 | CH₂ |

| 30.8 | CH₂ |

| 149.9 | C=C (Quaternary) |

| 154.9 | C=C (CH) |

| 191.5 | C=O |

Note: Specific peak assignments for all carbons were not explicitly available in the searched literature.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 2870 | Medium | C-H stretch (alkane) |

| 2720 | Weak | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (conjugated aldehyde) |

| 1640 | Medium | C=C stretch (alkene) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 126 | 25 | [M]⁺ (Molecular Ion) |

| 97 | 80 | [M - CHO]⁺ |

| 83 | 40 | [M - C₃H₇]⁺ |

| 71 | 100 | [C₅H₉O]⁺ |

| 55 | 65 | [C₄H₇]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 29 | 90 | [CHO]⁺ |

Note: The fragmentation pattern is consistent with a branched, unsaturated aldehyde.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not consistently published in readily accessible sources. However, based on standard analytical practices and available information, the following general methodologies can be described.

NMR Spectroscopy

A solution of 2-Ethyl-2-hexenal in deuterated chloroform (CDCl₃) was prepared. The ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained from a neat liquid sample.[2] The sample was placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. The spectrum was recorded using a dispersive or FTIR spectrometer.[2]

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[3] The sample was introduced into the instrument, and the resulting fragmentation pattern was analyzed.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

Navigating the Fragmentation Landscape of 2-Ethylhex-5-enal: A Technical Guide

This technical guide offers an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 2-Ethylhex-5-enal (C₈H₁₄O, Molecular Weight: 126.2 g/mol ). Tailored for researchers, scientists, and professionals in drug development, this document details the theoretical fragmentation pathways, presents quantitative data from a closely related isomer, and provides a comprehensive experimental protocol for analysis.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a series of fragment ions resulting from cleavages at various points in the molecule. The molecular ion peak (M⁺) at m/z 126 may be of low intensity, which is common for aliphatic aldehydes. The primary fragmentation mechanisms anticipated include α-cleavage, β-cleavage, and rearrangements such as the McLafferty rearrangement.

For illustrative purposes, the following table summarizes the significant mass-to-charge ratios (m/z) and relative intensities from the electron ionization (EI) mass spectrum of the isomer 2-Ethyl-2-hexenal (CAS No. 645-62-5). This data provides a valuable reference for predicting the fragmentation of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion (for 2-Ethyl-2-hexenal) |

| 27 | 75 | [C₂H₃]⁺ |

| 29 | 100 | [CHO]⁺ or [C₂H₅]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

| 55 | 65 | [C₄H₇]⁺ |

| 69 | 40 | [C₅H₉]⁺ |

| 83 | 30 | [C₆H₁₁]⁺ |

| 97 | 50 | [M - C₂H₅]⁺ |

| 126 | 5 | [M]⁺ |

Theoretical Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to follow several key pathways:

-

α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is susceptible to cleavage. This can lead to the loss of a hydrogen radical (resulting in an [M-1]⁺ ion at m/z 125) or an ethyl radical (resulting in an ion at m/z 97). The formation of the formyl cation ([CHO]⁺) at m/z 29 is also a highly probable α-cleavage event.

-

β-Cleavage: Cleavage of the bond between the α and β carbons relative to the carbonyl group can lead to the formation of various resonance-stabilized cations.

-

McLafferty Rearrangement: As a γ-hydrogen is available, a McLafferty-type rearrangement can occur, leading to the elimination of a neutral alkene molecule and the formation of a characteristic enol cation.

-

Allylic Cleavage: The presence of a double bond at the 5-position makes the allylic C-C bond susceptible to cleavage, which would result in the formation of a stable allylic cation.

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound (if available) in a high-purity volatile solvent such as methanol or hexane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

-

Sample Extraction (for complex matrices): For samples such as biological fluids or environmental matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the volatile aldehyde.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 8890 GC System or equivalent.

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating volatile organic compounds.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977B GC/MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 20 to 300.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Acquired mass spectra can be compared against the NIST Mass Spectral Library for tentative identification.

-

The fragmentation pattern can be analyzed to propose a structure for unknown compounds.

-

For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion against the concentration of the standards.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylhex-2-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Ethylhex-2-enal (CAS No. 645-62-5). Often encountered as an intermediate in industrial chemical synthesis, particularly in the production of 2-ethylhexanol, this α,β-unsaturated aldehyde possesses a unique combination of functional groups that dictate its chemical behavior and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may be working with or investigating this compound.

It is important to note that while the user query specified "2-Ethylhex-5-enal," a thorough search of the chemical literature and databases revealed a lack of information for this specific isomer. Conversely, 2-Ethylhex-2-enal is a well-documented and industrially significant compound. It is highly probable that "this compound" was a misnomer, and therefore, this guide will focus on the properties and reactions of 2-Ethylhex-2-enal .

Physical and Spectroscopic Properties

The physical and spectroscopic properties of 2-Ethylhex-2-enal are summarized in the tables below, providing a concise reference for laboratory and computational work.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Sharp, powerful, irritating | [1] |

| Boiling Point | 175 °C at 760 mmHg | [1] |

| Melting Point | 3.5 °C (estimate) | [1] |

| Density | 0.85 g/cm³ | [1] |

| Refractive Index | 1.4490 to 1.4530 | [1] |

| Flash Point | 68 °C | [1] |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Data

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Data available, specific peak assignments would require the raw spectral data. |

| ¹³C NMR | Data available, specific peak assignments would require the raw spectral data. |

| Infrared (IR) | Characteristic peaks for C=O (aldehyde) and C=C (alkene) functional groups are expected. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 126.20, with fragmentation patterns corresponding to the loss of alkyl and carbonyl fragments. |

Chemical Properties and Reactivity

2-Ethylhex-2-enal is a reactive molecule due to the presence of both an aldehyde functional group and a carbon-carbon double bond, which are in conjugation. This arrangement makes it susceptible to a variety of chemical transformations.

Aldol Condensation

2-Ethylhex-2-enal is commercially produced via the aldol condensation of n-butyraldehyde.[3] This reaction involves the dimerization of n-butyraldehyde in the presence of a base or acid catalyst, followed by dehydration to yield the α,β-unsaturated aldehyde.

Oxidation

The aldehyde group of 2-Ethylhex-2-enal can be readily oxidized to a carboxylic acid, forming 2-ethylhex-2-enoic acid. This transformation is a key step in some industrial processes.[3]

Reduction

The carbonyl group and the carbon-carbon double bond can be selectively or fully reduced. Hydrogenation can yield 2-ethylhexanal (by reduction of the C=C bond), 2-ethylhex-2-en-1-ol (by reduction of the C=O group), or 2-ethylhexanol (by reduction of both functional groups). The choice of catalyst and reaction conditions determines the final product.[4]

Nucleophilic Addition

As an α,β-unsaturated aldehyde, 2-Ethylhex-2-enal can undergo nucleophilic addition at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or Michael addition). The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of 2-Ethylhex-2-enal, compiled from various sources. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Synthesis of 2-Ethylhex-2-enal via Aldol Condensation of n-Butyraldehyde

This protocol is based on the general principles of aldol condensation for the industrial production of 2-Ethylhex-2-enal.[3][5]

-

Materials: n-butyraldehyde, aqueous sodium hydroxide solution (e.g., 2-10%), organic solvent (e.g., toluene or an excess of n-butyraldehyde), and a neutralizing agent (e.g., acetic acid).

-

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, add n-butyraldehyde.

-

Slowly add the aqueous sodium hydroxide solution to the stirred n-butyraldehyde at a controlled temperature (typically between 80-130°C). The reaction is exothermic and should be carefully monitored.

-

After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period (e.g., 1-4 hours) to ensure complete reaction.

-

Cool the reaction mixture and neutralize the base catalyst with an acid (e.g., acetic acid).

-

The reaction mixture will separate into an organic and an aqueous layer. Separate the organic layer.

-

Wash the organic layer with water to remove any remaining salts.

-

The crude 2-Ethylhex-2-enal can be purified by distillation under reduced pressure.

-

Oxidation of 2-Ethylhex-2-enal to 2-Ethylhex-2-enoic Acid

This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid.

-

Materials: 2-Ethylhex-2-enal, an oxidizing agent (e.g., potassium permanganate, chromic acid, or air/oxygen with a catalyst), a suitable solvent (e.g., acetone, water, or a non-reactive organic solvent), and an acid for workup (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve 2-Ethylhex-2-enal in a suitable solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution while maintaining a controlled temperature (this can be exothermic).

-

After the addition is complete, stir the mixture until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate is used).

-

Acidify the mixture with an acid to precipitate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude 2-ethylhex-2-enoic acid.

-

Purify the product by recrystallization or distillation.

-

Reduction of 2-Ethylhex-2-enal to 2-Ethylhexanol

This protocol is based on the industrial hydrogenation of 2-Ethylhex-2-enal.[4]

-

Materials: 2-Ethylhex-2-enal, a hydrogenation catalyst (e.g., nickel, palladium, or copper-based catalysts), a high-pressure reactor (autoclave), and a source of hydrogen gas.

-

Procedure:

-

Charge the autoclave with 2-Ethylhex-2-enal and the hydrogenation catalyst.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (this can range from atmospheric to high pressure depending on the catalyst and desired reaction rate).

-

Heat the mixture to the reaction temperature (typically in the range of 100-200°C) with stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude 2-ethylhexanol can be purified by distillation.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical pathways and workflows related to 2-Ethylhex-2-enal.

Caption: Synthesis of 2-Ethylhex-2-enal via Aldol Condensation of n-Butyraldehyde.

References

- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]

- 2. 2-Ethyl-2-hexenal | 645-62-5 | Benchchem [benchchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]

- 5. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal - Google Patents [patents.google.com]

Core Topic: Solubility and Stability of 2-Ethylhexenal Isomers

An in-depth technical guide on the solubility and stability of 2-Ethylhexenal isomers is presented below for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of 2-ethylhexenal isomers, with a primary focus on 2-ethylhex-2-enal, due to the prevalence of available data for this compound. The information is intended to support research, development, and formulation activities.

Physicochemical Properties

A summary of the key physicochemical properties of 2-ethylhex-2-enal is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14O | [1][2] |

| Molecular Weight | 126.2 g/mol | [2][3] |

| Boiling Point | 175 °C (lit.) | [2][3] |

| Flash Point | 50.56 °C (TCC) / 68 °C | [1][2][3] |

| Density | 0.85 g/cm³ | [2][3] |

| logP | 2.66 | [2][3] |

Solubility Data

2-Ethylhexenal isomers exhibit solubility characteristics typical for aldehydes of similar molecular weight. Detailed solubility information is tabulated below.

| Solvent | Solubility | Temperature | Notes | Reference |

| Water | 586 mg/L | 25 °C | Experimental value for 2-ethylhex-2-enal. | [1] |

| Water | 548.6 mg/L | 25 °C | Estimated value for 2-ethylhex-2-enal. | [1] |

| Alcohol | Soluble | Not Specified | For 2-ethylhex-2-enal. | [1] |

| Organic Solvents | Soluble | Not Specified | For 2-Ethyl-5-methylhex-2-enal. | [4] |

Generally, the solubility of aldehydes in water decreases as the carbon chain length increases.[5] However, they can act as hydrogen bond acceptors with water molecules, which accounts for their limited aqueous solubility.[5]

Stability Profile

2-Ethylhexenal isomers are relatively stable under standard conditions but are susceptible to degradation through oxidation.

| Condition | Stability | Notes | Reference |

| Normal Conditions | Relatively stable | Can be stored at ambient conditions and is stable during transport. | [4][6] |

| Oxidation | Sensitive | Incompatible with strong oxidizing agents. Aldehydes can be readily oxidized to carboxylic acids. | [2][3][4] |

| Light Exposure | Potentially Unstable | Autoxidation reactions of aldehydes can be activated by light. | [2] |

| Heat | Moderately Flammable | Exhibits moderate flammability when exposed to heat or flame. | [6] |

| Self-Condensation | Potential for Reaction | Aldehydes can undergo self-condensation or polymerization, often catalyzed by acids. | [2] |

Experimental Protocols

Solubility Determination

A general protocol for determining the solubility of a test chemical like 2-ethylhexenal in various solvents involves a step-wise approach.

-

Initial Assessment: Begin by attempting to dissolve a high concentration of the test chemical (e.g., 20 mg/mL) in the desired solvent (e.g., water, ethanol).

-

Mixing: The mixture is subjected to increasingly rigorous mixing techniques:

-

Gentle mixing at room temperature.

-

Vortexing for 1-2 minutes.

-

Water bath sonication for up to 5 minutes.

-

Warming the solution to 37°C for up to 60 minutes.

-

-

Observation: Visual inspection is used to determine if the chemical has completely dissolved.

-

Serial Dilution: If the chemical does not dissolve at the initial high concentration, the solvent volume is increased to decrease the concentration (e.g., by a factor of 10), and the mixing procedures are repeated.

This process is iterated until the solubility limit is determined.

Stability Assessment (Oxidative Stability)

A general approach to assess the oxidative stability of 2-ethylhexenal would involve:

-

Sample Preparation: Prepare solutions of 2-ethylhexenal in relevant solvents.

-

Stress Conditions: Expose the samples to pro-oxidative conditions, such as:

-

Elevated temperature.

-

Exposure to light (UV or visible).

-

Introduction of a chemical oxidizing agent (e.g., hydrogen peroxide) or a transition metal salt catalyst.

-

-

Time-Point Analysis: At various time points, aliquots of the stressed samples are taken for analysis.

-

Quantification: The concentration of the remaining 2-ethylhexenal is determined using a suitable analytical method. A common technique for aldehyde quantification involves derivatization to form a more easily detectable compound, followed by analysis using methods like High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, or mass spectrometry (MS) detection.

-

Degradation Profile: The decrease in the concentration of 2-ethylhexenal over time indicates its stability under the tested conditions. Identification of degradation products can be performed using techniques like LC-MS/MS.

Reaction and Degradation Pathways

The chemical reactivity of the aldehyde functional group in 2-ethylhexenal governs its stability and degradation pathways.

Caption: General chemical reactions of 2-ethylhexenal.

A significant degradation pathway for aldehydes is autoxidation, which is a free-radical chain reaction.

Caption: Simplified autoxidation pathway for aldehydes.

References

- 1. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]

- 2. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]

- 3. 645-62-5 CAS MSDS (2-ETHYL-2-HEXENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Ethylhex-5-enal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for the reactivity of 2-Ethylhex-5-enal. This guide provides an in-depth analysis based on the established principles of aldehyde chemistry and draws parallels from structurally similar compounds.

Introduction to this compound and its Aldehyde Functionality

This compound is an unsaturated aliphatic aldehyde. The core of its chemical reactivity lies in the aldehyde functional group (-CHO), which is characterized by a carbonyl center (a carbon double-bonded to an oxygen). The electrophilic nature of the carbonyl carbon and the presence of a distal carbon-carbon double bond at the 5-position are the key determinants of its reaction profile. While the ethyl group at the alpha-position provides steric hindrance that can modulate reaction rates, the overall reactivity pattern is expected to align with that of other aliphatic aldehydes.

The typical reactions of aldehydes, such as nucleophilic addition, oxidation, and reduction, are all applicable to this compound.[1] These reactions are fundamental in synthetic organic chemistry and are relevant in various biological contexts, including metabolic pathways and potential toxicological considerations.

General Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in this compound is governed by the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. The general reactivity can be categorized as follows:

-

Nucleophilic Addition: This is the most common reaction type for aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions.

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

-

Reduction: The aldehyde group can be reduced to a primary alcohol through hydrogenation or the use of reducing agents.

Key Reactions of the Aldehyde Group

While specific quantitative data for this compound is scarce, the following sections detail the expected key reactions based on general aldehyde chemistry.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde reactivity. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.

Table 1: Common Nucleophilic Addition Reactions of Aldehydes

| Reaction Type | Nucleophile | Product |

| Hydration | Water (H₂O) | Geminal diol |

| Acetal Formation | Alcohol (ROH) | Acetal |

| Cyanohydrin Formation | Cyanide (CN⁻) | Cyanohydrin |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

Experimental Protocol: General Procedure for Acetal Formation

A general procedure for the formation of an acetal from an aldehyde involves the following steps:

-

Reactant Mixture: The aldehyde is dissolved in an excess of the corresponding alcohol, which also serves as the solvent.

-

Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.

-

Water Removal: The reaction is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Purification: The product is then extracted with an organic solvent and purified using techniques such as distillation or column chromatography.

Caption: General scheme for the reduction of an aldehyde.

Potential Influence of the Distal Double Bond

The presence of a carbon-carbon double bond at the 5-position in this compound is unlikely to exert a significant electronic effect on the aldehyde group due to its distance. However, its presence opens up the possibility of intramolecular reactions under certain conditions, such as acid catalysis, which could lead to cyclization products. Further research would be required to explore these potential reaction pathways.

Conclusion

References

An In-depth Technical Guide on the Potential Reaction Mechanisms of 2-Ethylhex-2-enal

Disclaimer: Extensive research has revealed a notable scarcity of specific scientific literature and experimental data pertaining to the reaction mechanisms of 2-Ethylhex-5-enal . Consequently, this document will focus on its structural isomer, 2-Ethylhex-2-enal , a compound for which a substantial body of research is available. The reactivity of 2-Ethylhex-2-enal, as an α,β-unsaturated aldehyde, provides a well-documented framework for understanding the potential transformations of similar structures.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core reaction mechanisms involving 2-Ethylhex-2-enal.

Overview of 2-Ethylhex-2-enal Reactivity

2-Ethylhex-2-enal is a versatile chemical intermediate with a reactivity profile dominated by its two functional groups: the aldehyde and the α,β-unsaturated alkene.[1] This structure allows for a variety of transformations, including reactions at the carbonyl group, conjugate additions, and reactions involving the carbon-carbon double bond. Key reaction pathways include aldol condensation for its synthesis, reduction to alcohols, oxidation to carboxylic acids, and various carbon-carbon bond-forming reactions.

Aldol Condensation: Synthesis of 2-Ethylhex-2-enal

The industrial production of 2-Ethylhex-2-enal is primarily achieved through the self-condensation of n-butyraldehyde, followed by dehydration.[2][3] This reaction is typically base-catalyzed.

Experimental Protocols

Continuous Liquid-Phase Aldol Condensation: A continuous process for the aldol condensation of n-butyraldehyde can be carried out in the liquid phase using a fixed-bed catalyst. Solid solutions of magnesium oxide-aluminum oxide, related to hydrotalcite, have been shown to be effective. The reaction is conducted at temperatures between 80°C and 200°C. The pressure is maintained to ensure the reaction occurs in the liquid phase.[3][4]

Quantitative Data

| Parameter | Value | Reference |

| Reactant | n-Butyraldehyde | [3] |

| Product | 2-Ethylhex-2-enal | [3] |

| Catalyst | Solid solutions of magnesium oxide-aluminum oxide | [3] |

| Temperature | 80°C - 200°C | [3][4] |

| Phase | Liquid | [3] |

Reaction Mechanism

Caption: Aldol condensation of n-butyraldehyde to 2-Ethylhex-2-enal.

Hydrogenation (Reduction) of 2-Ethylhex-2-enal

2-Ethylhex-2-enal can be hydrogenated to produce either 2-ethylhexanal (by selective reduction of the C=C bond) or 2-ethylhexanol (by reduction of both the C=C and C=O bonds).[5][6] This is a critical industrial process, as 2-ethylhexanol is a precursor to plasticizers.[7]

Experimental Protocols

Catalytic Hydrogenation: The hydrogenation of 2-ethyl-2-hexenal can be performed in a fixed-bed reactor using a nickel-based catalyst. A study using a NiO50-Cab50 catalyst at 120°C and 30 bars showed high conversion and selectivity. The reaction proceeds consecutively, with the hydrogenation of the C=C bond to form 2-ethylhexanal occurring first, followed by the hydrogenation of the C=O bond to yield 2-ethylhexanol.[8]

Quantitative Data

| Parameter | Value | Reference |

| Reactant | 2-Ethyl-2-hexenal | [8] |

| Product | 2-Ethylhexanol | [8] |

| Catalyst | NiO50-Cab50 | [8] |

| Temperature | 120°C | [8] |

| Pressure | 30 bars | [8] |

| Conversion | 98.29% | [8] |

| Selectivity | 87.41% | [8] |

| Activation Energy (C=C hydrogenation) | 33.66 kJ/mol | [8] |

| Activation Energy (C=O hydrogenation) | 58.39 kJ/mol | [8] |

Reaction Mechanism

Caption: Consecutive hydrogenation of 2-Ethylhex-2-enal to 2-Ethylhexanol.

Oxidation of 2-Ethylhex-2-enal

The aldehyde functional group in 2-ethylhex-2-enal and its saturated counterpart, 2-ethylhexanal, can be oxidized to form the corresponding carboxylic acid, 2-ethylhexanoic acid.

Experimental Protocols

Aerobic Oxidation: 2-Ethylhexanal can be oxidized to 2-ethylhexanoic acid using oxygen or air in the presence of N-hydroxyphthalimide (NHPI) as an organocatalyst. The reaction proceeds under mild conditions in a solvent such as isobutanol, achieving high selectivity.[9][10]

Quantitative Data

| Parameter | Value | Reference |

| Reactant | 2-Ethylhexanal | [9] |

| Product | 2-Ethylhexanoic Acid | [9] |

| Oxidant | Oxygen or Air | [9] |

| Catalyst | N-hydroxyphthalimide (NHPI) | [9] |

| Solvent | Isobutanol | [9] |

| Selectivity | >99% | [9] |

Reaction Mechanism

Caption: Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid.

Other Potential Reaction Mechanisms

Michael Addition

As an α,β-unsaturated aldehyde, 2-ethylhex-2-enal can act as a Michael acceptor, undergoing conjugate addition of nucleophiles to the β-carbon.[11][12]

Caption: General scheme for the Michael addition to 2-Ethylhex-2-enal.

Wittig Reaction

The aldehyde group of 2-ethylhex-2-enal can react with a phosphonium ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond.[13][14][15]

Caption: The Wittig reaction of 2-Ethylhex-2-enal.

Grignard Reaction

The addition of a Grignard reagent to the carbonyl carbon of 2-ethylhex-2-enal, followed by an acidic workup, yields a secondary alcohol.[16][17][18]

References

- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 4. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 5. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Ethylhexanol synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Ethylhex-5-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomeric properties of 2-Ethylhex-5-enal, a chiral aldehyde with potential applications in various fields of chemical research and development. Due to the limited availability of direct experimental data for this compound, this document leverages structural analysis and data from analogous chiral compounds to provide a robust theoretical framework.

Molecular Structure and Chirality

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2) of the hexanal backbone. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a formyl group (aldehyde), and a but-3-enyl group.

Figure 1: Chemical Structure of this compound

Caption: The structure of this compound with the chiral center (C) at position 2.*

The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-2-Ethylhex-5-enal and (S)-2-Ethylhex-5-enal. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Stereoisomers of this compound

As a molecule with one stereocenter, this compound has two possible stereoisomers, which are enantiomers.

| Stereoisomer | Configuration | Relationship |

| (R)-2-Ethylhex-5-enal | Rectus | Enantiomer |

| (S)-2-Ethylhex-5-enal | Sinister | Enantiomer |

Table 1: Stereoisomers of this compound

Physicochemical Properties (Predicted)

| Property | Value (for racemic mixture - estimated) | Notes |

| Molecular Formula | C8H14O | |

| Molecular Weight | 126.20 g/mol | |

| Boiling Point | ~160-170 °C | Estimated based on similar C8 aldehydes. |

| Density | ~0.83 g/cm³ | Estimated based on similar C8 aldehydes. |

| Optical Rotation | [α]D = +x° for one enantiomer, -x° for the other | The magnitude (x) is unknown without experimental data. The racemic mixture will have a rotation of 0°. |

Table 2: Predicted Physicochemical Properties of this compound

Experimental Protocols for Chiral Separation and Analysis

The separation and analysis of the enantiomers of this compound would rely on chiral analytical techniques. The following are detailed methodologies for key experiments.

Chiral Gas Chromatography (CGC) for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column would be one coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). The exact program would need to be optimized.

-

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. The peak area of each enantiomer can be used to determine the enantiomeric excess (ee) of a sample.

Figure 2: Experimental Workflow for Chiral GC Analysis

Caption: Workflow for the separation and quantification of this compound enantiomers using Chiral Gas Chromatography.

Polarimetry for Determination of Optical Rotation

Objective: To measure the specific rotation of each enantiomer.

Methodology:

-

Sample Preparation: Prepare a solution of a known concentration of the purified enantiomer in a suitable achiral solvent (e.g., ethanol or chloroform).

-

Instrumentation: A polarimeter.

-

Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill the sample cell with the enantiomer solution and measure the observed rotation.

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation.

-

l is the path length of the sample cell in decimeters.

-

c is the concentration of the sample in g/mL.

-

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for this compound, the chirality of a molecule is often a critical determinant of its biological function. The two enantiomers of a chiral compound can exhibit different pharmacological, toxicological, and metabolic profiles.

For instance, in drug development, it is common for one enantiomer to be therapeutically active while the other is inactive or even responsible for adverse effects. The interaction of a chiral molecule with biological receptors, which are themselves chiral, is highly stereospecific.

Figure 3: Logical Relationship of Chirality and Biological Activity

Caption: Stereospecific interaction of enantiomers with a chiral biological receptor, leading to different biological responses.

Given that many aldehydes are involved in signaling pathways and can be reactive intermediates, any future investigation into the biological role of this compound should prioritize the study of its individual enantiomers.

Conclusion

This compound is a chiral aldehyde with one stereocenter, existing as a pair of (R) and (S) enantiomers. While direct experimental data is scarce, this guide provides a theoretical framework for its stereochemical properties and outlines the necessary experimental protocols for its chiral separation and analysis. For researchers in drug development and related fields, understanding the distinct properties of each enantiomer is crucial for any potential application. The principles and methodologies described herein provide a solid foundation for further investigation into this and other chiral molecules.

Navigating the Synthesis and Putative Occurrence of 2-Ethylhex-5-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the natural occurrence and synthesis of 2-Ethylhex-5-enal. Extensive literature searches reveal a significant information gap for this specific unsaturated aldehyde. To date, there is no documented evidence of its natural isolation or established synthetic protocols. Consequently, this document provides a comprehensive overview of a plausible synthetic route to this compound, predicated on fundamental principles of organic chemistry. Furthermore, for comparative and contextual purposes, this guide details the known natural occurrence and established synthesis of the structurally related, commercially significant isomer, 2-ethylhex-2-enal. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Diagrams of proposed and established reaction pathways are provided to facilitate understanding.

The Enigma of this compound: Absence in the Literature

A thorough investigation of scientific databases and chemical literature yielded no specific reports on the natural occurrence or synthesis of this compound. This suggests that the compound is either not a common natural product or has not yet been the subject of targeted synthetic research. In contrast, its isomer, 2-ethylhex-2-enal, is a well-documented compound with known natural sources and large-scale industrial synthesis.

Proposed Synthesis of this compound

A logical and feasible synthetic pathway to this compound involves the oxidation of its corresponding alcohol, 2-ethylhex-5-en-1-ol. This precursor is a known compound, providing a tangible starting point for the synthesis.

Retrosynthetic Analysis

The retrosynthesis of this compound points to 2-ethylhex-5-en-1-ol as the immediate precursor. This simplifies the synthetic challenge to the selective oxidation of a primary alcohol.

Caption: Retrosynthetic approach for this compound.

Proposed Experimental Protocol: Oxidation of 2-ethylhex-5-en-1-ol

A mild and selective oxidation method is required to convert 2-ethylhex-5-en-1-ol to this compound without affecting the double bond. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Materials:

-

2-ethylhex-5-en-1-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate solution, saturated

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylhex-5-en-1-ol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in a single portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting alcohol), dilute the mixture with diethyl ether.

-

Pass the resulting suspension through a short pad of silica gel to remove the chromium byproducts.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be further purified by column chromatography on silica gel.

Caption: Proposed synthesis of this compound via PCC oxidation.

The Known Isomer: 2-ethylhex-2-enal

For comparative purposes, this section details the known information on the natural occurrence and synthesis of 2-ethylhex-2-enal.

Natural Occurrence

2-ethylhex-2-enal has been identified as a volatile component in the plant Cnidium officinale Makino.[1][2] This finding suggests potential biosynthetic pathways involving fatty acid metabolism or aldol-type reactions in natural systems.

Industrial Synthesis: Aldol Condensation of n-Butyraldehyde

The primary industrial synthesis of 2-ethylhex-2-enal is through the self-condensation of n-butyraldehyde, followed by dehydration.[3][4] This is a classic example of an aldol condensation reaction.

Experimental Protocol: Base-Catalyzed Aldol Condensation of n-Butyraldehyde

Materials:

-

n-Butyraldehyde

-

Sodium hydroxide (NaOH) solution (e.g., 5-10% aqueous solution)

-

Solvent (e.g., ethanol or water)

-

Reaction vessel with temperature control and stirring

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with n-butyraldehyde and the solvent.

-

Cool the mixture to a controlled temperature (e.g., 5-10 °C).

-

Slowly add the aqueous sodium hydroxide solution to the stirred mixture. The addition rate should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, continue to stir the mixture for a specified period to ensure the completion of the aldol addition reaction.

-

Acidify the reaction mixture to neutralize the base catalyst. This will promote the dehydration of the intermediate aldol product to form 2-ethylhex-2-enal.

-

Separate the organic layer containing the product.

-

Wash the organic layer with water to remove any remaining salts and impurities.

-

Dry the organic layer over an appropriate drying agent.

-

Purify the 2-ethylhex-2-enal by fractional distillation.

Caption: Industrial synthesis of 2-ethylhex-2-enal.

Data Presentation

The following tables summarize the available quantitative data for the precursor to the target compound and its well-characterized isomer.

Table 1: Physicochemical Properties of 2-ethylhex-5-en-1-ol (Precursor)

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| CAS Number | 270594-13-3 |

| Boiling Point | 181.6 ± 19.0 °C (Predicted) |

| Density | 0.834 ± 0.06 g/cm³ |

| pKa | 15.02 ± 0.10 |

Data sourced from publicly available chemical databases.

Table 2: Physicochemical Properties of 2-ethylhex-2-enal (Isomer)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [4] |

| Molecular Weight | 126.20 g/mol | [4] |

| CAS Number | 645-62-5 | [4] |

| Boiling Point | 175 °C | [4] |

| Density | 0.85 g/cm³ | [4] |

| Flash Point | 68 °C | [4] |

| Refractive Index | 1.4490 to 1.4530 | [4] |

Conclusion

While this compound remains an uncharacterized compound in terms of natural occurrence and established synthesis, this guide provides a scientifically sound proposal for its preparation via the oxidation of 2-ethylhex-5-en-1-ol. The detailed information on the synthesis and properties of the related isomer, 2-ethylhex-2-enal, serves as a valuable benchmark for researchers venturing into the synthesis and characterization of this novel unsaturated aldehyde. Further research is warranted to explore the potential natural existence and bioactivity of this compound, which may now be enabled by the synthetic route proposed herein.

References

A Technical Review of Substituted Hexenal Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hexenal compounds, a class of α,β-unsaturated aldehydes, have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a six-carbon chain with a double bond and an aldehyde functional group, and various substituents that modulate their chemical and biological properties. Found naturally as green leaf volatiles (GLVs) in plants, they play a crucial role in plant defense mechanisms.[1] In recent years, research has expanded to explore their potential in drug development, particularly as antimicrobial and anti-inflammatory agents. This technical guide provides a comprehensive review of the literature on substituted hexenal compounds, focusing on their synthesis, quantitative biological data, experimental protocols, and the signaling pathways they modulate.

Synthesis of Substituted Hexenal Compounds

The synthesis of substituted hexenal compounds can be achieved through various chemical and biocatalytic methods. The parent compound, trans-2-hexenal, is often synthesized via the oxidation of trans-2-hexen-1-ol.[2] Other approaches include a two-step process involving a Prins cyclization and hydrolysis, starting from n-butyraldehyde and vinyl ethyl ether.[2] A more recent and greener approach involves the biocatalytic oxidation of trans-2-hexenol using an aryl alcohol oxidase in a continuous-flow microreactor.[3][4]

The synthesis of substituted derivatives often involves modifications of these core methods. For instance, α-halogenated α,β-unsaturated aldehydes like (Z)-2-bromohex-2-enal can be prepared through the halogenation of the corresponding α,β-unsaturated aldehyde followed by dehydrohalogenation.[5] The synthesis of 4-oxo-trans-2-hexenal analogues has also been reported, starting from commercially available furans or through an aldol condensation reaction.[6][7]

Detailed Experimental Protocols

1. Biocatalytic Synthesis of trans-2-Hexenal [3][4]

-

Materials: Aryl alcohol oxidase from Pleurotus eryngii (PeAAOx), catalase, trans-2-hexen-1-ol, potassium phosphate (KPi) buffer (50 mM, pH 7.0), ethyl acetate, magnesium sulfate, dodecane (internal standard).

-

Procedure:

-

Prepare a reaction mixture containing trans-2-hexen-1-ol (10 mM), PeAAOx (0.25 µM), and catalase (600 U mL−1) in 50 mM KPi buffer (pH 7.0) at 30 °C.

-

The reaction is conducted in a slug-flow reactor to ensure efficient oxygen transfer.

-

The collected reaction mixture is extracted with an equal volume of ethyl acetate.

-

The organic phase is dried with magnesium sulfate.

-

The product is analyzed by gas chromatography (GC) using a CP-wax 52 CB GC column, with dodecane as an internal standard.

-

For purification on a semi-preparative scale, the reaction mixture is collected in deuterated chloroform, washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. Purification is achieved by flash chromatography on silica gel.

-

2. Synthesis of 4-Oxo-(E)-2-hexenal [6]

-

Materials: 2-Ethylfuran, organic solvent.

-

Procedure: A one-step synthesis from commercially available 2-ethylfuran is reported, although specific reaction conditions and reagents are not detailed in the abstract. This method is noted for its simplicity, making the compound readily available for research.

3. Synthesis of (Z)-2-Bromohex-2-enal [5]

-

General Procedure (Halogenation/Dehydrohalogenation):

-

The corresponding E-hexenal is subjected to bromination at 0–5 °C.

-

This is followed by dehydrobromination, which can be achieved using a base like di- or triethylamine.

-

The reaction is reported to yield the (Z)-2-bromohex-2-enal product quantitatively.

-

Biological Activity and Quantitative Data

Substituted hexenal compounds exhibit a range of biological activities, with antifungal and antimicrobial properties being the most extensively studied. The α,β-unsaturated aldehyde moiety is a key structural feature responsible for this activity, acting as a Michael acceptor that can react with biological nucleophiles.[8]

| Compound | Organism | Activity | Value | Reference |

| trans-2-Hexenal | Geotrichum citri-aurantii | MIC | 0.50 µL/mL | [9] |

| trans-2-Hexenal | Geotrichum citri-aurantii | MFC | 1.00 µL/mL | [9] |

| trans-4-Hydroxy-2-hexenal (HHE) | Primary cerebral cortical neurons | LD50 | 23 µmol/L | [10] |

| trans-4-Hydroxy-2-nonenal (HNE) | Primary cerebral cortical neurons | LD50 | 18 µmol/L | [10] |

| Substituted Cinnamic Acids (e.g., compound 3i) | Soybean Lipoxygenase | IC50 | 7.4 µM | [11] |

| Substituted Cinnamic Acids | Soybean Lipoxygenase | IC50 | 7.4–100 µM | [11] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; LD50: Lethal Dose, 50%; IC50: Half-maximal Inhibitory Concentration.

Detailed Experimental Protocols

1. In Vitro Antifungal Activity Assay (Disk Diffusion Method) [12]

-

Materials: Test compounds, sterile filter paper discs, culture medium (e.g., Potato Dextrose Agar for fungi), bacterial or fungal strains, appropriate solvent (e.g., DMSO), incubator.

-

Procedure:

-

Prepare agar plates with the appropriate culture medium.

-

Inoculate the plates with the test microorganism.

-

Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent.

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, or as required for fungi).

-

Measure the diameter of the zone of inhibition around each disc.

-

2. Lipoxygenase Inhibition Assay [11][13]

-

Materials: Soybean lipoxygenase, linoleic acid (substrate), test compounds, buffer solution, spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing the lipoxygenase enzyme in a suitable buffer.

-

Add the test compound at various concentrations and pre-incubate.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

3. In Vitro Cytotoxicity Assay [14]

-

Materials: Cell line (e.g., H9c2 rat myoblast cells), culture medium, test compounds, CellTox™ Green Cytotoxicity Assay kit (or similar), multi-well plates, plate reader.

-

Procedure:

-

Seed cells in opaque-walled multi-well plates at a desired density.

-

Add the test compounds at various concentrations to the cell cultures.

-

Incubate the plates for a specified period.

-

Add the CellTox™ Green Dye, which binds to DNA from cells with compromised membrane integrity (dead cells).

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to an increase in cytotoxicity.

-

Signaling Pathways Modulated by Substituted Hexenal Compounds

α,β-Unsaturated aldehydes, including substituted hexenals, are electrophilic molecules that can modulate cellular signaling pathways through covalent adduction to nucleophilic residues (cysteine, histidine, lysine) on proteins.[1] Two key pathways affected are the Keap1-Nrf2 and the NF-κB signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Electrophilic compounds, such as (E)-2-alkenals, can react with cysteine residues on Keap1.[1][15] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[16][17] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[16]

References

- 1. Activation of the Kelch-like ECH-associated protein 1 (Keap1)/NF-E2-related factor 2 (Nrf2) pathway through covalent modification of the 2-alkenal group of aliphatic electrophiles in Coriandrum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]

- 3. Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylhex-2-enal

A Note on Nomenclature: Initial searches for "2-Ethylhex-5-enal" did not yield a recognized chemical compound. It is highly probable that this name is a non-standard or erroneous reference to the structurally similar and industrially significant compound, 2-Ethylhex-2-enal . This guide will, therefore, focus on the discovery, history, and technical details of 2-Ethylhex-2-enal.

Introduction

2-Ethylhex-2-enal, a member of the α,β-unsaturated aldehyde class of organic compounds, is a key intermediate in the chemical industry.[1] Characterized by a distinctive sharp, green, and leafy odor, it finds applications ranging from the synthesis of high-volume industrial chemicals to its use as a flavoring agent and antimicrobial preservative.[2][3] This document provides a comprehensive overview of its history, synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and History

While a definitive "discovery" event for 2-Ethylhex-2-enal is not prominently documented, its history is intrinsically linked to the development of the oxo synthesis (hydroformylation) process in the early 20th century. The large-scale production of n-butyraldehyde from propylene via this process paved the way for the commercial synthesis of its derivatives. The aldol condensation of n-butyraldehyde to form 2-Ethylhex-2-enal became a crucial step in the production of 2-ethylhexanol, a major commodity chemical used in the manufacture of plasticizers.[3][4] By 1993, approximately 34 million pounds of n-butyraldehyde were converted to 2-ethyl-2-hexenal in the United States alone, highlighting its industrial importance.[3]

Physicochemical Properties

2-Ethylhex-2-enal is a colorless to light yellow liquid with a strong, characteristic odor.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [5] |

| Molecular Weight | 126.20 g/mol | [5] |

| CAS Number | 645-62-5 | [5] |

| Boiling Point | 175-179 °C at 760 mmHg | [1][6] |

| Flash Point | 50.56 °C (123.00 °F) | [6] |

| Density | 0.85 g/cm³ | [1] |

| Refractive Index | 1.4490 to 1.4530 | [1] |

| logP (o/w) | 2.32 - 2.72 | [6][7] |

| Solubility | Soluble in organic solvents | [6] |

Experimental Protocols

The primary industrial synthesis of 2-Ethylhex-2-enal involves the aldol condensation of n-butyraldehyde.[3][4]

Reaction: 2 * n-butyraldehyde → 2-Ethylhex-2-enal + H₂O

Materials:

-

n-butyraldehyde

-

Aqueous sodium hydroxide (or other alkaline catalyst)[4]

-

Solvent (optional, depending on the process)

-

Acid for neutralization (e.g., phosphoric acid)[8]

Procedure:

-

n-butyraldehyde is treated with an alkaline catalyst, typically an aqueous solution of sodium hydroxide, which initiates the aldol condensation reaction.[4]

-

The reaction mixture is heated to facilitate the dehydration of the intermediate aldol addition product to form the α,β-unsaturated aldehyde, 2-Ethylhex-2-enal.[4]

-

The reaction is then neutralized with an acid to stop the condensation.[8]

-

The organic layer containing 2-Ethylhex-2-enal is separated from the aqueous layer.

-

The crude product is purified by distillation to yield high-purity 2-Ethylhex-2-enal.[8]

The purity and concentration of 2-Ethylhex-2-enal can be determined using reverse-phase HPLC.[9]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 or equivalent C18 column[9]

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid for Mass-Spec compatibility.[9]

Procedure:

-

Prepare a standard solution of 2-Ethylhex-2-enal of known concentration in the mobile phase.

-

Prepare the sample to be analyzed by diluting it in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of 2-Ethylhex-2-enal using a UV detector.

-

Quantify the amount of 2-Ethylhex-2-enal in the sample by comparing its peak area to that of the standard.

Applications

2-Ethylhex-2-enal is a versatile chemical with a range of applications:

-

Chemical Intermediate: Its primary use is as an intermediate in the synthesis of 2-ethylhexanol, which is a precursor to plasticizers, lubricants, and other industrial chemicals.[3][4]

-

Flavor and Fragrance: Due to its strong green and fruity notes, it is used as a flavoring agent in foods and beverages and as a component in perfumes.[2]

-

Antimicrobial and Antifungal Agent: It exhibits strong antifungal and antimicrobial properties, making it useful for the preservation of materials like straw, grains, and silage.[3]

-

Other Uses: It has also been utilized in the manufacturing of insecticides and as a warning agent in leak detectors.[1][3]

Biological Activity and Toxicology

2-Ethylhex-2-enal has been identified as a human metabolite and is known to be a skin, eye, and mucous membrane irritant.[2] It is moderately toxic by ingestion and inhalation.[2][3] The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[5] Due to its high production volume and the potential for human exposure, its toxicological profile is of interest, although comprehensive carcinogenicity data is limited.[3]

Diagrams

Caption: Synthesis of 2-Ethylhexanol from n-Butyraldehyde.

Caption: Workflow for HPLC Analysis of 2-Ethylhex-2-enal.

References

- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]

- 5. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]

- 7. 2-ethyl-2-hexenal (E) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Ethyl-2-hexenal | SIELC Technologies [sielc.com]

Methodological & Application

Synthesis of 2-Ethylhex-5-enal from Simple Precursors: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multi-step synthesis of 2-ethylhex-5-enal, a valuable building block in organic synthesis, from simple and readily available precursors. The synthetic route involves a sequential dialkylation of diethyl malonate, followed by hydrolysis, decarboxylation, reduction, and subsequent oxidation. This document outlines the experimental procedures, necessary reagents, and expected outcomes for each step, and includes quantitative data and characterization of the intermediates and the final product.

Introduction

This compound is a bifunctional molecule containing both an aldehyde and a terminal alkene, making it a versatile intermediate for the synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, including but not limited to, olefin metathesis, hydroformylation, and various nucleophilic additions to the carbonyl group. This note describes a reliable and scalable five-step synthesis of this compound starting from diethyl malonate.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following five steps:

-

Step 1: Ethylation of Diethyl Malonate: Diethyl malonate is first alkylated with ethyl bromide in the presence of a base to yield diethyl ethylmalonate.

-

Step 2: Second Alkylation with 4-bromo-1-butene: The resulting diethyl ethylmalonate is then subjected to a second alkylation using 4-bromo-1-butene to introduce the butenyl side chain.

-

Step 3: Hydrolysis and Decarboxylation: The dialkylated malonate is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield 2-ethyl-5-hexenoic acid.

-

Step 4: Reduction of the Carboxylic Acid: The carboxylic acid is reduced to the primary alcohol, 2-ethyl-5-hexen-1-ol, using a strong reducing agent like lithium aluminum hydride.

-

Step 5: Oxidation of the Alcohol: Finally, the primary alcohol is oxidized to the target aldehyde, this compound, using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl Ethylmalonate

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Ethyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at 0 °C. The mixture is stirred for 30 minutes at room temperature.

-

Ethyl bromide (1.1 eq) is added dropwise to the reaction mixture, and the solution is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford diethyl ethylmalonate.

Step 2: Synthesis of Diethyl Ethyl(but-3-en-1-yl)malonate

Materials:

-

Diethyl ethylmalonate

-

Sodium ethoxide

-

Absolute ethanol

-

4-bromo-1-butene

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a freshly prepared solution of sodium ethoxide (1.0 eq) in absolute ethanol, diethyl ethylmalonate (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature.

-

4-bromo-1-butene (1.1 eq) is added dropwise, and the reaction mixture is heated to reflux overnight.

-

The workup procedure is similar to Step 1. The crude product is purified by vacuum distillation.

Step 3: Synthesis of 2-Ethyl-5-hexenoic Acid

Materials:

-

Diethyl ethyl(but-3-en-1-yl)malonate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of potassium hydroxide (3.0 eq) in a mixture of ethanol and water is prepared.

-

Diethyl ethyl(but-3-en-1-yl)malonate (1.0 eq) is added, and the mixture is heated to reflux for 12 hours.

-

The ethanol is removed under reduced pressure. The aqueous residue is cooled to 0 °C and acidified with concentrated hydrochloric acid until the pH is ~1.

-

The mixture is heated to reflux for 4-6 hours to effect decarboxylation.

-

After cooling, the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-ethyl-5-hexenoic acid.

Step 4: Synthesis of 2-Ethyl-5-hexen-1-ol

Materials:

-

2-Ethyl-5-hexenoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

Procedure:

-

A solution of 2-ethyl-5-hexenoic acid (1.0 eq) in anhydrous diethyl ether is added dropwise to a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.

-

The resulting white precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-ethyl-5-hexen-1-ol.

Step 5: Synthesis of this compound

Materials:

-

2-Ethyl-5-hexen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane

-

Silica gel

Procedure:

-

To a suspension of PCC (1.5 eq) in anhydrous dichloromethane, a solution of 2-ethyl-5-hexen-1-ol (1.0 eq) in anhydrous dichloromethane is added in one portion.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is diluted with diethyl ether and filtered through a short pad of silica gel.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

| Step | Product Name | Starting Material (eq) | Reagents (eq) | Solvent | Yield (%) | Boiling Point (°C) / Pressure (mmHg) | Spectroscopic Data (¹H NMR, δ ppm) |

| 1 | Diethyl Ethylmalonate | Diethyl malonate (1.0) | NaOEt (1.0), EtBr (1.1) | Ethanol | ~85 | 95-97 / 10 | 4.19 (q, 4H), 3.32 (t, 1H), 1.95 (quint, 2H), 1.25 (t, 6H), 0.88 (t, 3H) |

| 2 | Diethyl Ethyl(but-3-en-1-yl)malonate | Diethyl ethylmalonate (1.0) | NaOEt (1.0), 4-bromo-1-butene (1.1) | Ethanol | ~80 | 120-125 / 10 | 5.75 (m, 1H), 4.95 (m, 2H), 4.15 (q, 4H), 2.05 (m, 2H), 1.90 (m, 2H), 1.80 (q, 2H), 1.20 (t, 6H), 0.80 (t, 3H) |

| 3 | 2-Ethyl-5-hexenoic Acid | Dialkylated malonate (1.0) | KOH (3.0), HCl | Ethanol/Water | ~90 | 110-112 / 10 | 10.5 (br s, 1H), 5.80 (m, 1H), 5.00 (m, 2H), 2.35 (m, 1H), 2.10 (m, 2H), 1.60 (m, 2H), 1.50 (m, 2H), 0.90 (t, 3H) |

| 4 | 2-Ethyl-5-hexen-1-ol | Carboxylic acid (1.0) | LiAlH₄ (1.5) | Diethyl ether | ~90 | 75-77 / 15 | 5.82 (m, 1H), 5.00 (m, 2H), 3.55 (d, 2H), 2.10 (m, 2H), 1.40 (m, 1H), 1.35 (m, 2H), 1.30 (m, 2H), 0.88 (t, 3H) |

| 5 | This compound | Primary alcohol (1.0) | PCC (1.5) | Dichloromethane | ~80 | 65-67 / 20 | 9.65 (d, 1H), 5.75 (m, 1H), 5.05 (m, 2H), 2.30 (m, 1H), 2.15 (m, 2H), 1.70 (m, 2H), 1.50 (m, 2H), 0.95 (t, 3H) |

Note: Yields and spectroscopic data are approximate and may vary based on experimental conditions.

Visualization of Synthetic Pathway and Experimental Workflow

Application Notes and Protocols for the Synthesis of 2-Ethylhex-2-enal via Aldol Condensation

Introduction

The Aldol Condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules from simpler carbonyl compounds. This reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, typically followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. This application note provides a detailed protocol for the synthesis of 2-ethylhex-2-enal, an important industrial intermediate, through the self-condensation of n-butyraldehyde.

Industrially, 2-ethylhex-2-enal is a precursor in the manufacturing of 2-ethylhexanol, a key component in the production of plasticizers, lubricants, and coatings.[1] The synthesis is a robust and high-yielding reaction, typically catalyzed by a base such as sodium hydroxide.[2][3]

Note on Nomenclature: The requested product "2-Ethylhex-5-enal" features a non-conjugated double bond, which is not the typical product of an aldol condensation followed by dehydration. The thermodynamically favored product of the n-butyraldehyde self-condensation is the conjugated α,β-unsaturated aldehyde, 2-ethylhex-2-enal . This protocol will therefore focus on the synthesis of this industrially significant and mechanistically consistent product.

Reaction Scheme and Mechanism

The overall reaction involves the dimerization of two molecules of n-butyraldehyde in the presence of a base catalyst, followed by the elimination of a water molecule.

Overall Reaction: 2 x n-Butyraldehyde → 3-Hydroxy-2-ethylhexanal → 2-Ethylhex-2-enal + H₂O

The reaction proceeds via a three-step base-catalyzed mechanism:

-

Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from a molecule of n-butyraldehyde to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butyraldehyde molecule to form an alkoxide intermediate.

-

Protonation and Dehydration: The alkoxide is protonated by water to form the β-hydroxy aldehyde (aldol addition product). Upon heating, this intermediate is readily dehydrated via an E1cB mechanism to yield the final α,β-unsaturated aldehyde, 2-ethylhex-2-enal.

Caption: Base-catalyzed aldol condensation mechanism for n-butyraldehyde.

Experimental Protocol

This protocol describes a laboratory-scale batch synthesis of 2-ethylhex-2-enal.

3.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| n-Butyraldehyde | 72.11 | 36.1 g (45.0 mL) | 0.50 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | 40.00 | 1.0 g | 0.025 | ≥98% | Fisher Scientific |

| Deionized Water | 18.02 | 20 mL | - | - | - |

| Diethyl Ether | 74.12 | 100 mL | - | Anhydrous | VWR |

| Saturated NaCl (aq) | - | 50 mL | - | - | - |

| Anhydrous MgSO₄ | 120.37 | 5 g | - | - | - |

3.2 Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Distillation apparatus

3.3 Procedure

-

Catalyst Preparation: Prepare a 5% (w/v) aqueous solution of sodium hydroxide by dissolving 1.0 g of NaOH in 20 mL of deionized water.

-

Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Place the flask in the heating mantle.

-

Initial Charge: Add 20.0 mL of n-butyraldehyde to the reaction flask. Begin stirring and heat the contents to 80°C.

-